molecular formula C15H26N4O2 B2928899 N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide CAS No. 1356583-59-9

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide

Cat. No.: B2928899
CAS No.: 1356583-59-9
M. Wt: 294.399
InChI Key: GKPXVWUPGQOEIK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group, a hydroxypropyl-substituted piperazine ring, and an acetamide linkage, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate

      Starting Material: Cyclopentanone

      Reagents: Sodium cyanide (NaCN), acetic acid (CH₃COOH)

      Conditions: The reaction is carried out under reflux conditions to form 1-cyanocyclopentanol, which is then dehydrated to yield 1-cyanocyclopentene.

  • Preparation of the Hydroxypropyl Piperazine

      Starting Material: Piperazine

      Reagents: 2-chloropropanol, potassium carbonate (K₂CO₃)

      Conditions: The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to produce 4-(2-hydroxypropyl)piperazine.

  • Coupling Reaction

      Reagents: 1-cyanocyclopentene, 4-(2-hydroxypropyl)piperazine, acetic anhydride (Ac₂O)

      Conditions: The coupling reaction is performed under an inert atmosphere, typically nitrogen, with a catalyst such as triethylamine (TEA) to form the final product, this compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts.

    Purification Techniques: Employing advanced purification methods like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

      Conditions: Mild to moderate temperatures, aqueous or organic solvents.

      Products: Oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

      Conditions: Anhydrous conditions, typically in ether solvents.

      Products: Reduced forms, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents (e.g., thionyl chloride, SOCl₂), nucleophiles (e.g., amines, thiols)

      Conditions: Vary depending on the nucleophile, often in polar aprotic solvents.

      Products: Substituted derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)

    Catalysts: TEA, palladium on carbon (Pd/C)

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as a building block for more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding Studies: Investigated for its affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents:

Industry

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The cyanocyclopentyl group and the hydroxypropyl piperazine moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
  • N-(1-cyanocyclopentyl)-2-[4-(2-hydroxybutyl)piperazin-1-yl]acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide stands out due to its specific hydroxypropyl substitution, which can influence its solubility, reactivity, and biological activity compared to its analogs. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-13(20)10-18-6-8-19(9-7-18)11-14(21)17-15(12-16)4-2-3-5-15/h13,20H,2-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXVWUPGQOEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(=O)NC2(CCCC2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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